molecular formula C12H13NO3 B8721813 2-(7-Methoxy-quinolin-4-yloxy)-ethanol

2-(7-Methoxy-quinolin-4-yloxy)-ethanol

Cat. No.: B8721813
M. Wt: 219.24 g/mol
InChI Key: JKCOXELNHWVXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxy-quinolin-4-yloxy)-ethanol is an organic compound that features a quinoline ring substituted with a methoxy group at the 7-position and an ethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-methoxyquinoline. This can be achieved through the methylation of 7-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 4-Hydroxyquinoline: The next step involves the introduction of a hydroxyl group at the 4-position of the quinoline ring. This can be accomplished through a nucleophilic substitution reaction using a suitable reagent such as sodium hydroxide.

    Etherification: The final step is the etherification of the 4-hydroxy group with ethylene oxide to form this compound. This reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(7-Methoxy-quinolin-4-yloxy)-ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-methoxyquinoline: This compound shares the quinoline core structure with a hydroxyl group at the 4-position and a methoxy group at the 7-position.

    7-Methoxyquinoline: This compound has a methoxy group at the 7-position but lacks the ethoxy group at the 4-position.

Uniqueness

2-(7-Methoxy-quinolin-4-yloxy)-ethanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(7-methoxyquinolin-4-yl)oxyethanol

InChI

InChI=1S/C12H13NO3/c1-15-9-2-3-10-11(8-9)13-5-4-12(10)16-7-6-14/h2-5,8,14H,6-7H2,1H3

InChI Key

JKCOXELNHWVXGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L RBF under nitrogen was placed sodium (15 g, 652 mmol) cubes. The flask was cooled in an ice bath and ethane-1,2-diol (150 ml, 2690 mmol) was added slowly through an addition funnel (15 min). The cooling bath was removed and the reaction mixture was allowed to warm to 50° C. until all the sodium disappeared. After 20 min, the mixture was heated to 110° C. and 4-chloro-7-methoxyquinoline (69 g, 356 mmol) was added. After 12 h, the mixture was cooled to room temperature and was diluted with H2O (250 mL), resulting the formation of a thick sludge. The content was filtered, and washed with H2O (2×50 mL). After air drying overnight, the solid was heated with benzene (300 mL) under reflux for 3 hr. The mixture was cooled and filtered. The solid was washed with ether (2×50 mL) to give a soft solid (77 g) contaminated with the small amount of bisether dimer. MS (ESI pos. ion) calcd for C12H13NO3: 219.2; found: 220.1 (MH+). 1H NMR (400 MHz, Chloroform-d) δ ppm 3.94 (s, 3H) 4.13 (t, 2H) 4.32 (t, 2H) 6.64 (d, J=5.28 Hz, 1H) 7.14 (dd, J=9.19, 2.54 Hz, 1H) 7.37 (d, J=2.35 Hz, 1H) 8.08 (d, J=9.19 Hz, 1H) 8.66 (d, J=5.48 Hz, 1H)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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